
(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride is a chemical compound that features a piperidine ring substituted with a chloropyridine moiety and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride typically involves the reaction of 2-chloropyridine with piperidine derivatives. One common method includes the nucleophilic substitution of 2-chloropyridine with a piperidine derivative, followed by the reduction of the resulting intermediate to introduce the methanol group. The final product is then converted to its dihydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloropyridine moiety can be reduced to form a more saturated pyridine derivative.
Substitution: The chlorine atom in the chloropyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The chloropyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-Chloropyridine: A simpler chloropyridine derivative used in various chemical reactions.
4-Piperidone: A piperidine derivative used as an intermediate in the synthesis of pharmaceuticals.
(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: A compound with similar structural features and biological activities.
Uniqueness
(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride is unique due to its combination of a chloropyridine moiety and a piperidine ring with a methanol group. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
特性
分子式 |
C11H17Cl3N2O |
|---|---|
分子量 |
299.6 g/mol |
IUPAC名 |
[4-(2-chloropyridin-4-yl)piperidin-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C11H15ClN2O.2ClH/c12-10-7-9(1-4-14-10)11(8-15)2-5-13-6-3-11;;/h1,4,7,13,15H,2-3,5-6,8H2;2*1H |
InChIキー |
GKYFWXGKGZVBMD-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(CO)C2=CC(=NC=C2)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one](/img/structure/B12311597.png)
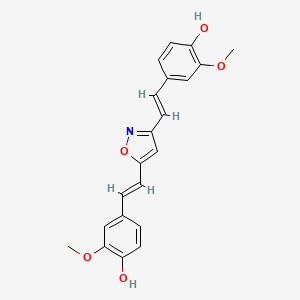
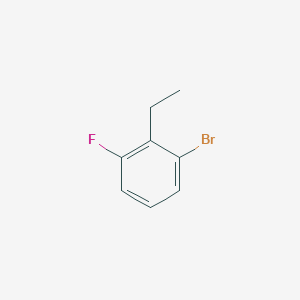
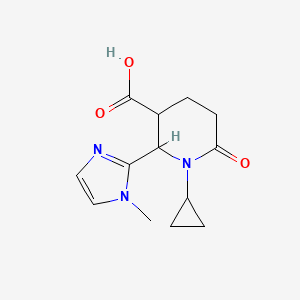
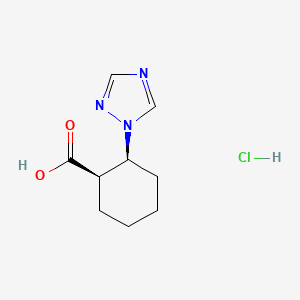



![3-[(3-Chlorophenyl)methyl]oxolan-3-amine](/img/structure/B12311648.png)
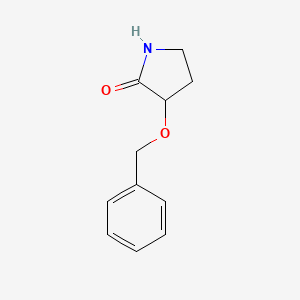
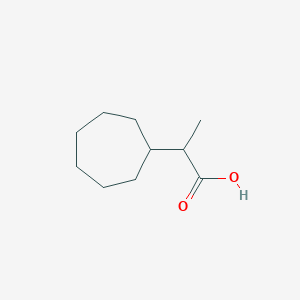
![2-[2-Hydroxy-5-[3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)ethanone](/img/structure/B12311659.png)
![(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12311679.png)
